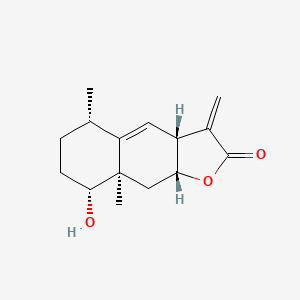
1beta-Hydroxyalantolactone
説明
1β-ヒドロキシアラントラクトンは、主にイヌラ属の植物から単離されるセスキテルペンラクトンです。この化合物は、強力な抗炎症作用と抗がん作用を示します。 システイン残基との共有結合により、ユビキチン結合酵素UbcH5sなどの特定のタンパク質を標的とすることが判明しています .
準備方法
合成経路と反応条件: 1β-ヒドロキシアラントラクトンは、親化合物であるアラントラクトンの修飾を含むさまざまな化学反応によって合成できます。合成経路は、通常、ラクトン環のβ位での水酸化を伴います。 適切な触媒と溶媒の使用など、特定の反応条件は、高収率と純度を達成するために重要です .
工業生産方法: 1β-ヒドロキシアラントラクトンの工業生産には、イヌラ・ブリタニカなどの薬用植物の花頭から化合物を抽出することが含まれます。 抽出プロセスには、溶媒抽出と、化合物を純粋な形で分離するためのクロマトグラフィーなどの精製手順が含まれます .
化学反応の分析
1β-ヒドロキシアラントラクトンは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、酸化されて異なる誘導体を形成し、それらは生物活性が増強される可能性があります。
還元: 還元反応はラクトン環を修飾し、化合物の生物学的特性を変える可能性があります。
置換: ヒドロキシル基または他の反応性部位での置換反応は、ユニークな特性を持つ新しい誘導体の形成につながる可能性があります
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: メタノール、エタノール、ジクロロメタン。
主要な生成物: これらの反応から生成される主な生成物には、1β-ヒドロキシアラントラクトンのさまざまな水酸化、還元、および置換誘導体が含まれ、それぞれ異なる生物活性を持っています .
科学的研究の応用
作用機序
類似化合物との比較
1β-ヒドロキシアラントラクトンは、その特定の水酸化パターンと強力な生物活性により、セスキテルペンラクトンの間でユニークです。類似の化合物には以下が含まれます。
アラントラクトン: β位にヒドロキシル基がない親化合物。
パルテノライド: 別のセスキテルペンラクトンで、抗炎症作用と抗がん作用を有しますが、分子構造が異なります。
生物活性
1β-Hydroxyalantolactone (HAL) is a sesquiterpene lactone primarily derived from the Inula genus of plants. It has garnered attention for its significant biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular pathways, and relevant case studies.
Chemical Structure and Properties
1β-Hydroxyalantolactone is characterized by its unique lactone structure, which contributes to its biological activity. The compound retains a hydroxyl group at the C1 position, which is crucial for its pharmacological effects.
Biological Activities
1. Anti-inflammatory Effects
Numerous studies have demonstrated that HAL exhibits potent anti-inflammatory properties. For instance, research indicates that HAL significantly inhibits the production of nitric oxide (NO) in RAW 264.7 macrophage cells, with potency levels 6.5–8.4 times greater than that of other tested compounds . The mechanism involves the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, along with downregulation of signaling pathways like NF-κB and JNK/FOXO1 .
2. Anticancer Properties
HAL has also shown promising anticancer activity. It induces apoptosis in cancer cells through modulation of key signaling pathways. Studies reveal that HAL can covalently bond with specific cysteine residues in proteins involved in the NF-κB signaling pathway, thus inhibiting tumor growth and progression .
The biological activity of HAL can be attributed to several mechanisms:
- Covalent Bonding : HAL forms covalent bonds with cysteine residues in proteins like UbcH5, preventing the activation of inflammatory pathways .
- Cell Cycle Arrest : HAL has been observed to induce cell cycle arrest in various cancer cell lines, thereby inhibiting proliferation .
- Apoptosis Induction : It promotes apoptosis in lung fibroblast cells activated by TGF-β1, showcasing its potential in treating pulmonary fibrosis .
Table 1: Summary of Biological Activities of 1β-Hydroxyalantolactone
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anti-inflammatory | Potent (6.5–8.4 times greater than controls) | Inhibition of NO production and cytokine release |
| Anticancer | Significant | Induction of apoptosis and cell cycle arrest |
| Pulmonary Fibrosis | Alleviation | Inhibition of JNK/FOXO1/NF-κB pathway |
Case Studies
A notable case study highlights the efficacy of HAL in alleviating pulmonary fibrosis in rats treated with bleomycin. The treatment resulted in reduced expressions of fibrosis markers such as α-SMA and Col I, demonstrating HAL's potential as a therapeutic agent for lung diseases .
特性
IUPAC Name |
(3aR,5S,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3/t8-,10+,12+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNIMDDQCZHAFA-SCFTVSGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313851 | |
| Record name | 1β-Hydroxyalantolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-47-6 | |
| Record name | 1β-Hydroxyalantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1β-Hydroxyalantolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyalantolactone, 1β- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC62NA7PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















